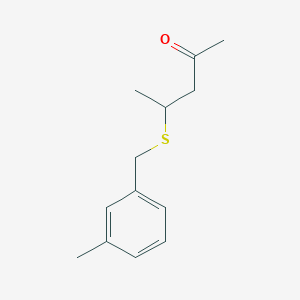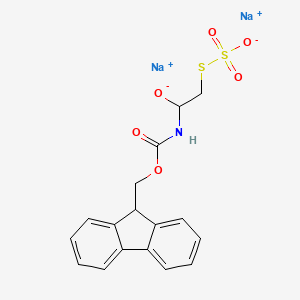
tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H20N4O4 It is a derivative of piperidine and pyrazole, featuring a nitro group at the 5-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate or tosylate, which is then displaced by a pyrazole derivative under basic conditions. The nitro group is introduced via nitration of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration step and the development of efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Reduction: TERT-BUTYL 4-(5-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Piperidine N-oxides.
Applications De Recherche Scientifique
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in these interactions by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL 4-(4-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
TERT-BUTYL 4-(4-CHLORO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE makes it unique compared to its analogs. The nitro group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization. This makes the compound versatile for use in different research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N4O4 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
tert-butyl 4-(5-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-8-5-10(6-9-15)16-11(17(19)20)4-7-14-16/h4,7,10H,5-6,8-9H2,1-3H3 |
Clé InChI |
UMRKWTHRAHDGPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


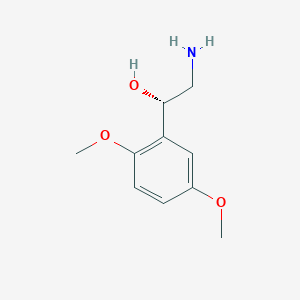
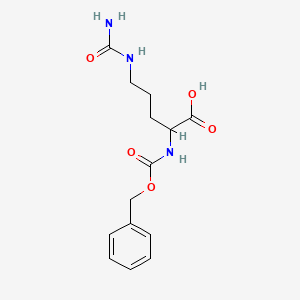
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)

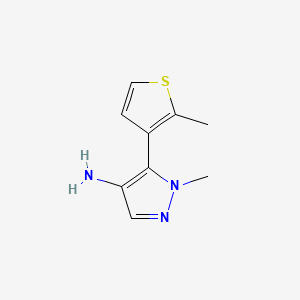
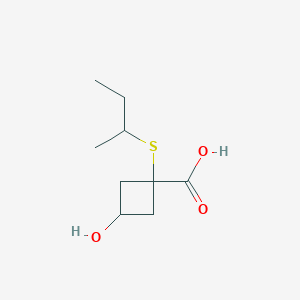
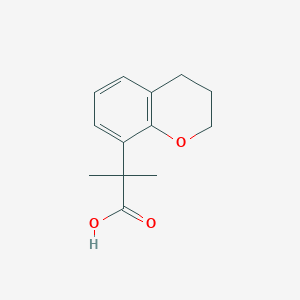

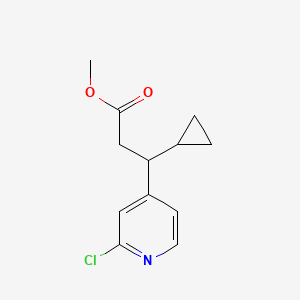
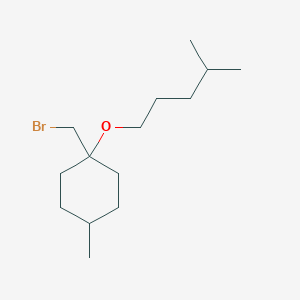
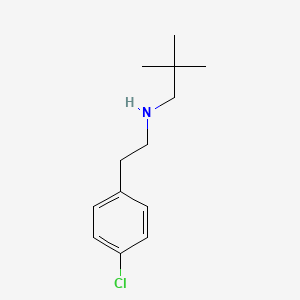
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
